molecular formula C21H16F3N5O2 B6528875 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide CAS No. 946328-43-4

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6528875
CAS No.: 946328-43-4
M. Wt: 427.4 g/mol
InChI Key: NNQFRDMMLSBTSI-UHFFFAOYSA-N
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Description

The compound N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide is a synthetic molecule with diverse applications in scientific research and industry. Its unique structure, characterized by a triazolopyridazine moiety linked to a trifluoromethyl-substituted benzamide, imparts a range of chemical properties making it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the triazolopyridazine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with phenyl isocyanides in the presence of a base.

  • Introduction of the ethoxy linker: : This involves the reaction of the triazolopyridazine with ethylene oxide under controlled temperature conditions.

  • Coupling with the benzamide: : The final step is the coupling reaction between the ethoxy-linked triazolopyridazine and a trifluoromethyl-substituted benzoic acid derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, optimization of these synthetic steps is crucial to improve yield and reduce costs. This involves the use of continuous flow reactors and scalable catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide undergoes a variety of chemical reactions:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or chromium trioxide, this compound can be transformed to introduce additional functional groups.

  • Reduction: : Reduction reactions using agents like sodium borohydride can be employed to modify the triazolopyridazine core or the benzamide moiety.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents on the phenyl ring or the triazole moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid, and temperatures ranging from 25-50°C.

  • Reduction: : Sodium borohydride, ethanol, and room temperature conditions.

  • Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include derivatives with modified triazolopyridazine cores, which can significantly alter the compound's physical and chemical properties.

Scientific Research Applications

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide has a broad range of applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound in enzyme inhibition and as a ligand in receptor studies.

  • Medicine: : Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide stands out for its unique combination of triazolopyridazine and trifluoromethyl-benzamide functionalities.

  • Similar Compounds

    • N-[2-(triazolo[4,3-b]pyridazin-6-yl)ethyl]-2-bromo-benzamide

    • N-[2-(phenylthio)ethyl]-2-(trifluoromethyl)benzamide

    • N-[2-(imidazo[1,2-a]pyridazin-6-yl)oxy]ethyl-2-(trifluoromethyl)benzamide

These compounds share structural similarities but differ in their specific moieties, leading to variations in their reactivity and applications. Each compound offers unique properties for tailored applications in various fields.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c22-21(23,24)16-9-5-4-8-15(16)20(30)25-12-13-31-18-11-10-17-26-27-19(29(17)28-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQFRDMMLSBTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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